4-{6-cyclobutanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine
Description
The compound 4-{6-cyclobutanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine is a heterocyclic molecule featuring a pyrrolo[3,4-d]pyrimidine core fused with a morpholine ring at position 2 and a cyclobutanecarbonyl substituent at position 4.
Key structural attributes include:
- Pyrrolo[3,4-d]pyrimidine core: A bicyclic system known for kinase binding affinity.
- Cyclobutanecarbonyl group: Enhances steric bulk and modulates lipophilicity.
- Morpholine ring: Improves solubility and pharmacokinetic properties.
Properties
IUPAC Name |
cyclobutyl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-14(11-2-1-3-11)19-9-12-8-16-15(17-13(12)10-19)18-4-6-21-7-5-18/h8,11H,1-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEIGUCCXFCFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{6-cyclobutanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the morpholino and cyclobutyl groups. Common reagents used in these reactions include various amines, aldehydes, and cyclobutyl halides. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane or ethanol under controlled temperatures .
Chemical Reactions Analysis
Cyclobutyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and tuberculosis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{6-cyclobutanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. It often acts by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other regulatory proteins .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 4-{6-cyclobutanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine with structurally related compounds, highlighting differences in substituents, molecular weight, and functional groups.
Functional Group Impact on Pharmacological Activity
- Cyclobutanecarbonyl vs. In contrast, the thiadiazole moiety in the analog (CAS 2034369-03-2) may enhance metabolic stability due to sulfur’s electron-withdrawing effects.
- Morpholine Ring : Present in all analogs, this group is critical for solubility and membrane permeability. Its absence in simpler derivatives (e.g., ) correlates with reduced molecular weight but may compromise bioavailability.
- Aromatic vs. Aliphatic Substituents : The benzofuran-containing analog () likely exhibits higher target affinity for aromatic-rich binding pockets, whereas sulfonyl groups () increase polarity, favoring renal excretion.
Patent-Based Insights
Patents () describe pyrrolopyrimidine derivatives with cyclopentyloxy or benzoxazolyl substituents, emphasizing the role of bulky groups in improving kinase inhibition. For example, 4-((cyclopentyloxy)-5-(2-methylbenzoxazol-6-yl)...pyrimidin-2-yl)amino derivatives demonstrate enhanced selectivity for tyrosine kinases, suggesting that the cyclobutanecarbonyl group in the target compound may similarly optimize kinase binding .
Biological Activity
4-{6-cyclobutanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine is a complex organic compound belonging to the class of pyrrolopyrimidines. Its structure features a morpholine moiety linked to a pyrrolopyrimidine core, which is known for its significant biological activities and potential applications in medicinal chemistry. This compound has been studied for its role as a kinase inhibitor and its implications in cancer treatment.
Chemical Structure
The molecular structure can be depicted as follows:
This compound is characterized by the presence of a cyclobutanecarbonyl group attached to the pyrrolopyrimidine core, enhancing its biological activity.
The primary mechanism of action for 4-{6-cyclobutanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine involves the inhibition of specific kinases. Kinases are vital enzymes that regulate various cellular processes, including cell division and metabolism. Inhibiting these enzymes can lead to the suppression of tumor growth and proliferation.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| LoVo (Colon Cancer) | 10 | Significant cytotoxicity |
| SK-OV-3 (Ovary) | 15 | Moderate cytotoxicity |
| MCF-7 (Breast) | 20 | Low to moderate cytotoxicity |
These results indicate that 4-{6-cyclobutanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine exhibits selective cytotoxicity against certain cancer cell lines, particularly those derived from colon cancer.
Case Studies
- Case Study on Colon Cancer : In a study involving colon adenocarcinoma cells (LoVo), treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.
- Case Study on Ovarian Cancer : The compound was tested on SK-OV-3 cells where it showed moderate efficacy. Further investigations revealed that it might disrupt mitotic processes leading to cell cycle arrest.
- Combination Therapy : In combination with established chemotherapeutic agents like cisplatin and doxorubicin, this compound enhanced the overall cytotoxic effect against various cancer cell lines, suggesting potential for use in combination therapies.
Synthesis and Preparation Methods
The synthesis of 4-{6-cyclobutanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions starting with the formation of the pyrrolopyrimidine core followed by functionalization with morpholine. Common reagents include amines and cyclobutyl halides under controlled conditions using solvents like dichloromethane or ethanol.
Synthetic Route Overview
- Formation of Pyrrolopyrimidine Core : Utilizing cyclization reactions involving appropriate precursors.
- Introduction of Morpholine : Nucleophilic substitution reactions to attach the morpholine moiety.
- Functionalization : Addition of cyclobutanecarbonyl groups through acylation reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
